t-Boc-N-amido-PEG6-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-amido-PEG6-Tos: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Tos typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and PEGylation: Large quantities of the amino group are protected and PEGylated using automated reactors.
Purification: The intermediate products are purified using techniques such as column chromatography.
Final Tosylation: The final tosylation step is carried out in large reactors, followed by purification and quality control
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: t-Boc-N-amido-PEG6-Tos undergoes nucleophilic substitution reactions where the tosyl group is replaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents
Major Products:
Substitution Products: The major products are PEGylated compounds with various functional groups replacing the tosyl group.
Deprotected Amine: The deprotected amine is a key intermediate for further functionalization
Scientific Research Applications
Chemistry: t-Boc-N-amido-PEG6-Tos is widely used in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that selectively degrade specific proteins, allowing researchers to study protein degradation pathways and cellular processes .
Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in the treatment of diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drug candidates that target specific proteins for degradation .
Mechanism of Action
t-Boc-N-amido-PEG6-Tos functions as a linker in PROTACs, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid and Boc-protected amino group, used for similar PEGylation purposes.
t-Boc-N-amido-PEG6-amine: A heterobifunctional PEG derivative used in the preparation of intramolecular linking agents.
Uniqueness: t-Boc-N-amido-PEG6-Tos is unique due to its tosyl group, which allows for selective nucleophilic substitution reactions, making it a versatile linker for the synthesis of various PROTACs .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO10S/c1-21-5-7-22(8-6-21)36(27,28)34-20-19-33-18-17-32-16-15-31-14-13-30-12-11-29-10-9-25-23(26)35-24(2,3)4/h5-8H,9-20H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWXQLQWBHGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.